N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

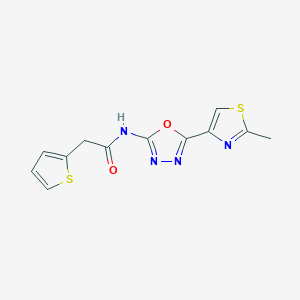

The compound N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic hybrid molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methylthiazole moiety at position 5 and a thiophene-linked acetamide group at position 2 (Figure 1). Its design leverages the bioisosteric properties of the oxadiazole ring, which enhances pharmacological activity by forming hydrogen bonds with biological targets . The 2-methylthiazole and thiophene groups contribute to lipophilicity and electronic interactions, making it a candidate for antimicrobial, anticancer, or enzyme-inhibitory applications.

Properties

IUPAC Name |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S2/c1-7-13-9(6-20-7)11-15-16-12(18-11)14-10(17)5-8-3-2-4-19-8/h2-4,6H,5H2,1H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNCMHVMAHVOHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole and oxadiazole precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

The target compound shares structural similarities with other 1,3,4-oxadiazole derivatives, particularly those with acetamide or sulfanylacetamide side chains. Key analogs include:

Key Observations :

- Bioisosteric Enhancements: Compounds like CDD-934506 and 4b replace the thiophene or thiazole group with bulkier aromatic systems (e.g., phthalazinone, benzofuran) to improve target binding .

- Thermal Stability : High melting points (>250°C) in analogs such as 4b and 4g suggest strong intermolecular interactions, likely due to hydrogen bonding from acetamide and oxadiazole groups .

Pharmacological Activity

The target compound’s bioactivity can be inferred from structurally related derivatives:

- Antimicrobial Activity : Analog 2a (benzofuran-oxadiazole) exhibited potent activity against E. coli and S. aureus (MIC: 8–16 µg/mL), attributed to the benzofuran moiety’s planar structure intercalating with bacterial DNA .

- Anti-Proliferative Activity: Compound 4b demonstrated IC₅₀ values of 12–18 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines, likely due to phthalazinone’s topoisomerase inhibition .

- Enzyme Inhibition : CDD-934506 showed inhibitory activity against Mycobacterium tuberculosis PanK (Ki: 1.2 µM), where the oxadiazole’s hydrogen-bonding capacity and the nitrophenyl group’s electron-withdrawing effects stabilized enzyme interactions .

Comparative Limitations :

Divergent Approaches :

Physicochemical Properties

| Property | Target Compound | CDD-934506 | 4b | 4g |

|---|---|---|---|---|

| Molecular Weight | 349.42 | 386.39 | 417.42 | 474.07 |

| Melting Point | Not reported | >250 | >300 | 208–212 |

| LogP (Predicted) | 3.2* | 3.5 | 2.8 | 4.1 |

| Hydrogen Bond Donors | 1 | 2 | 2 | 3 |

* Estimated using ChemDraw.

Insights :

- The target compound’s single H-bond donor may limit target engagement compared to 4b and CDD-934506, which have additional donor groups .

Biological Activity

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is , with a molecular weight of 238.28 g/mol. The compound features a thiazole and an oxadiazole moiety, which are known to contribute significantly to biological activity.

| Property | Value |

|---|---|

| CAS Number | 1251580-42-3 |

| Molecular Formula | C₁₀H₁₀N₄O₂S |

| Molecular Weight | 238.28 g/mol |

| Melting Point | Not available |

| Density | Not available |

The mechanism by which N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide exerts its biological effects primarily involves interaction with specific cellular targets. Research indicates that compounds containing thiazole and oxadiazole rings can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression .

Biological Activity and Anticancer Potential

Recent studies have demonstrated the anticancer activity of related compounds bearing similar structural features. For example:

- Cytotoxicity : Compounds with thiazole and oxadiazole groups have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity .

- Apoptosis Induction : The ability of these compounds to direct tumor cells toward apoptosis is a critical aspect of their anticancer action. For instance, MTT assays and acridine orange staining have been used to assess the apoptotic effects of related thiazole derivatives .

- Structure Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring has been correlated with enhanced cytotoxic activity. For example, modifications at specific positions on the thiazole or phenyl rings can lead to increased potency against cancer cell lines .

Case Studies

Several case studies have highlighted the biological activity of compounds structurally related to N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide:

- Synthesis and Testing : A study synthesized a series of thiazole-based compounds and evaluated their anticancer potential using various assays. Compounds featuring specific substitutions exhibited significant cytotoxicity against human glioblastoma U251 cells .

- Comparative Analysis : Another research effort compared the efficacy of thiazole derivatives against standard chemotherapeutic agents like doxorubicin, revealing that some derivatives had comparable or superior effects in inducing apoptosis in cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are optimal?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A general method involves reacting a pre-synthesized 1,3,4-oxadiazole precursor (e.g., 2-amino-5-substituted-1,3,4-oxadiazole) with 2-(thiophen-2-yl)acetic acid derivatives under mild conditions. For example:

- Step 1 : Prepare the oxadiazole scaffold by cyclizing thiosemicarbazide derivatives with POCl₃ or other phosphorylating agents (see analogous methods in ).

- Step 2 : Couple the oxadiazole intermediate with 2-(thiophen-2-yl)acetyl chloride in acetone or dioxane at 20–25°C, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Recrystallize from ethanol-DMF mixtures to achieve >95% purity .

Q. How is the compound characterized post-synthesis to confirm its structural integrity?

Use a multi-spectroscopic approach:

- FT-IR : Confirm the presence of amide C=O (~1650–1700 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) stretches.

- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm) and methyl groups on the thiazole ring (δ 2.5–2.7 ppm).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (error margin <0.4%) .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Integrate quantum chemical calculations (e.g., DFT) and reaction path searching to identify energy barriers and transition states. For example:

- Use software like Gaussian or ORCA to model the cyclization of thiosemicarbazide intermediates, optimizing parameters like solvent polarity and temperature .

- Apply machine learning to predict coupling reaction yields based on electronic parameters (e.g., Hammett constants) of substituents on the oxadiazole ring .

- Validate predictions experimentally by comparing computed activation energies with kinetic data from controlled reactions .

Q. What strategies resolve contradictions in reported biological activity data?

Conflicting results (e.g., variable IC₅₀ values in anticancer assays) may arise from differences in cell lines or assay protocols. Mitigate this by:

- Standardized Assays : Use validated cell lines (e.g., MCF-7 for breast cancer) and replicate experiments across labs .

- Mechanistic Studies : Probe the compound’s interaction with biological targets (e.g., tubulin inhibition or kinase binding) using SPR or microscale thermophoresis .

- Meta-Analysis : Compare structural analogs (e.g., thiadiazole vs. oxadiazole derivatives) to identify substituents critical for activity .

Methodological Design Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Variation of Substituents : Synthesize analogs with modifications to the thiophene (e.g., 3-methyl substitution) or oxadiazole (e.g., 5-nitro group) moieties.

- Biological Testing : Screen analogs against a panel of cancer cell lines and normal cells to assess selectivity.

- Computational Docking : Map binding poses in homology models of target proteins (e.g., EGFR or PARP) to rationalize activity trends .

Q. What crystallization techniques improve yield and purity for X-ray diffraction studies?

- Solvent Selection : Use slow evaporation in ethanol/water (80:20 v/v) to grow single crystals .

- Temperature Gradients : Cool saturated solutions from 50°C to 4°C over 48 hours to minimize defects.

- Additives : Introduce trace DMSO to stabilize hydrogen bonds (e.g., N–H···O interactions observed in ) .

Data Analysis and Validation

Q. How to address discrepancies in spectroscopic data during characterization?

- Cross-Validation : Compare NMR shifts with DFT-calculated chemical shifts (software: ACD/Labs or MestReNova).

- High-Resolution MS : Confirm molecular formulas using HRMS-ESI to rule out isotopic or impurity peaks .

Tables for Key Data

Table 1 : Representative Synthetic Yields and Conditions

| Precursor | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-methyloxadiazole | Acetone | 25 | 72 | 97 | |

| Thiophene-acetyl chloride | Dioxane | 80 | 68 | 95 |

Table 2 : Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.65 (s, 3H, CH₃-thiazole), δ 7.21 (m, thiophene-H) | |

| FT-IR | 1680 cm⁻¹ (amide C=O), 1595 cm⁻¹ (C=N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.